4-[(3A-{[(3-Carboxypropanoyl)oxy]methyl}-5A,5B,8,8,11A-pentamethyl-1-(prop-1-EN-2-YL)-icosahydro-1H-cyclopenta[A]chrysen-9-YL)oxy]-4-oxobutanoic acid
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Overview
Description
This compound is a mouthful, but its structure is equally intriguing. Let’s break it down:
Name: 4-[(3A-{[(3-Carboxypropanoyl)oxy]methyl}-5A,5B,8,8,11A-pentamethyl-1-(prop-1-EN-2-YL)-icosahydro-1H-cyclopenta[A]chrysen-9-YL)oxy]-4-oxobutanoic acid
Structure: A complex pentacyclic triterpene
Functionalization: Derived from betulinic acid with hydroxybenzotriazole
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps, including functionalization and derivatization. While I don’t have the exact synthetic route for this specific compound, it likely follows principles of organic chemistry, such as protecting group strategies, cyclization reactions, and selective functional group transformations.
Industrial Production:: Industrial-scale production methods may vary, but they likely employ efficient and scalable processes to yield sufficient quantities of the compound for research and applications.
Chemical Reactions Analysis
Reactions::
Oxidation: Oxidative transformations could occur at specific positions, enhancing its reactivity.
Reduction: Reduction reactions might lead to the formation of more saturated derivatives.
Substitution: Substitution reactions could modify functional groups.
Other Transformations: Given its complex structure, it may undergo various other reactions.
Protecting Groups: Used during synthesis to selectively protect specific functional groups.
Cyclization Reagents: Facilitate ring formation.
Catalysts: For specific transformations.
Solvents: Organic solvents suitable for the reaction conditions.
Major Products:: The compound’s reactivity and stereochemistry influence the products formed. Isolation and characterization of intermediates and final products are essential.
Scientific Research Applications
Chemistry::
Bioorganic Chemistry: Investigating its interactions with biomolecules.
Natural Product Chemistry: Studying its isolation, structure elucidation, and bioactivity.
Neurodegenerative Diseases: Computational studies suggest interactions with phosphodiesterase 9, a relevant target.
Drug Discovery: Assessing its drug-likeness properties.
Pharmaceuticals: Potential as a lead compound.
Biotechnology: Applications in enzyme inhibition studies.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to unravel its precise mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, its unique structure sets it apart. Researchers may compare it with related triterpenes or natural products.
Properties
Molecular Formula |
C38H58O8 |
---|---|
Molecular Weight |
642.9 g/mol |
IUPAC Name |
4-[[(1R,5aR,5bR,11aR)-9-(3-carboxypropanoyloxy)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C38H58O8/c1-23(2)24-14-19-38(22-45-31(43)12-10-29(39)40)21-20-36(6)25(33(24)38)8-9-27-35(5)17-16-28(46-32(44)13-11-30(41)42)34(3,4)26(35)15-18-37(27,36)7/h24-28,33H,1,8-22H2,2-7H3,(H,39,40)(H,41,42)/t24-,25?,26?,27?,28?,33?,35-,36+,37+,38?/m0/s1 |
InChI Key |
KVBSNHACBJJCBD-IQDFOELTSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CCC2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)COC(=O)CCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)COC(=O)CCC(=O)O |
Origin of Product |
United States |
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